1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the pyrazine group. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a base, alkylating agents like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethanamine
- 1-(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
- 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
Uniqueness
1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12N4O2 |
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Molecular Weight |
232.24 g/mol |
IUPAC Name |
2-propan-2-yl-5-pyrazin-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H12N4O2/c1-7(2)15-10(11(16)17)5-8(14-15)9-6-12-3-4-13-9/h3-7H,1-2H3,(H,16,17) |
InChI Key |
JBCQSFZRQZOHNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=NC=CN=C2)C(=O)O |
Origin of Product |
United States |
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